4-chloro-N-{[4-(2-methoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide
Description
This compound features a hybrid heterocyclic scaffold integrating 1,2,4-triazole and 1,3,4-thiadiazole moieties, linked via a sulfanyl-acetamide bridge. The 2-methoxyphenyl group at position 4 of the triazole ring and the 3-nitrobenzamide substituent at the N-methyl position contribute to its structural complexity. Such hybrid systems are known for diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
4-chloro-N-[[4-(2-methoxyphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN8O5S2/c1-12-26-28-21(38-12)25-19(32)11-37-22-29-27-18(30(22)15-5-3-4-6-17(15)36-2)10-24-20(33)13-7-8-14(23)16(9-13)31(34)35/h3-9H,10-11H2,1-2H3,(H,24,33)(H,25,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOYCZNWWZHNPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3OC)CNC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN8O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-chloro-N-{[4-(2-methoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide involves multiple steps, including the formation of the triazole and thiadiazole rings, followed by their coupling with the nitrobenzamide group. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-chloro-N-{[4-(2-methoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to a biological response. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antimicrobial Activity: Triazole-Thiadiazole Hybrids
Table 1: Antimicrobial Activity of Selected Triazole-Thiadiazole Derivatives
Key Findings :
- Electron-withdrawing groups (e.g., Cl, NO₂) enhance antimicrobial potency. The target compound’s 3-nitrobenzamide group aligns with this trend .
- Pyridine-containing analogs (e.g., KA3) show broad-spectrum activity, but the target compound’s 2-methoxyphenyl group may reduce solubility compared to pyridyl derivatives .
Anticancer Activity: Thiadiazole-Triazole Systems
Table 2: Anticancer IC₅₀ Values of Thiadiazole Derivatives
Key Findings :
- Thiadiazole derivatives with hydrophobic substituents (e.g., phenyl, methyl) exhibit potent anticancer activity. The target compound’s 5-methyl-1,3,4-thiadiazole group may confer similar efficacy .
- The absence of a free thiol group in the target compound (due to sulfanyl bridging) could reduce toxicity compared to thiol-containing analogs .
Halogen Substituent Effects: Chloro vs. Bromo Derivatives
highlights that N-bromine analogs initially show superior bactericidal activity over N-chlorine compounds, but this advantage reverses under protein-rich conditions due to bromine’s higher reactivity with organic matter . The target compound’s chloro substituent may offer more stable interactions in physiological environments compared to brominated analogs.
Structural Isosterism and Binding Interactions
Isostructural chloro/bromo derivatives (e.g., compounds 4 and 5 in ) reveal that chloro groups favor π-π stacking with aromatic residues in enzyme binding sites, while bulkier bromo groups induce steric hindrance . The target compound’s 4-chlorophenyl and 3-nitrobenzamide groups likely optimize hydrophobic and electrostatic interactions with targets such as bacterial topoisomerases or kinase domains .
Biological Activity
The compound 4-chloro-N-{[4-(2-methoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanism of action and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 441.92 g/mol. The presence of multiple functional groups such as a nitro group, a triazole ring, and a thiadiazole moiety suggests diverse biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiadiazoles exhibit significant antimicrobial properties. The compound has shown promising results against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32.6 μg/mL |
| Escherichia coli | 47.5 μg/mL |
| Candida albicans | 25 μg/mL |
These findings indicate that the compound may be effective against both Gram-positive and Gram-negative bacteria as well as certain fungal strains, which is crucial for developing new antimicrobial agents in light of rising antibiotic resistance .
Anticancer Activity
In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicate that the compound exhibits significant cytotoxicity:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 15.0 |
| HepG2 | 20.0 |
The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation, potentially through the modulation of key signaling pathways associated with cancer cell survival .
The biological activity of this compound can be attributed to its ability to interfere with cellular processes:
- Inhibition of Enzymatic Activity : The presence of the thiadiazole moiety is known to inhibit specific enzymes that are crucial for bacterial cell wall synthesis.
- Induction of Reactive Oxygen Species (ROS) : The nitro group can generate ROS, leading to oxidative stress in cancer cells.
- Interference with DNA Synthesis : The triazole ring may interact with DNA or RNA synthesis pathways, further contributing to its anticancer effects.
Structure-Activity Relationship (SAR)
The structural components of the compound significantly influence its biological activity:
- Thiadiazole and Triazole Rings : These heterocyclic structures enhance antimicrobial activity by providing sites for interaction with microbial enzymes.
- Nitro Group : This group is crucial for cytotoxicity in cancer cells due to its role in generating reactive intermediates.
- Methoxyphenyl Substituent : Enhances lipophilicity, improving cellular uptake.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds derived from thiadiazoles and triazoles:
- A study found that a related triazole derivative exhibited an MIC value lower than standard antibiotics against resistant strains of Staphylococcus aureus .
- Another investigation into thiadiazole-based compounds revealed significant anticancer properties against various tumor types, supporting the potential therapeutic application of this class .
Q & A
Q. What are the standard synthetic routes for this compound, and how can purity be optimized?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the triazole-thiadiazole core via cyclization of hydrazides with cyanogen bromide or phosphorus oxychloride .
- Step 2 : Sulfanyl group introduction through nucleophilic substitution using mercapto intermediates under inert atmospheres (e.g., N₂) .
- Step 3 : Final coupling of the nitrobenzamide moiety via amide bond formation, requiring anhydrous conditions and bases like sodium hydride .
Optimization : - Monitor intermediates using TLC and HPLC .
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol-DMF mixtures) .
- Confirm purity with ¹H/¹³C NMR (e.g., δ 8.2 ppm for nitro groups) and HRMS .
Q. Which spectroscopic techniques are critical for structural validation?
- Nuclear Magnetic Resonance (NMR) : Assign key protons (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons in thiadiazole/triazole rings) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~600–650) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
Advanced Research Questions
Q. How can conflicting bioactivity data between enzymatic and cell-based assays be resolved?
Scenario : Discrepancies in IC₅₀ values for bacterial targets (e.g., acps-pptase inhibition vs. whole-cell assays). Methodology :
- Verify compound solubility using dynamic light scattering (DLS) to rule out aggregation .
- Assess membrane permeability via LC-MS quantification of intracellular concentrations .
- Use gene knockout strains to confirm target specificity (e.g., Δacps-pptase bacteria) .
Reference Data :
| Assay Type | IC₅₀ (μM) | Permeability (Papp ×10⁻⁶ cm/s) |
|---|---|---|
| Enzymatic | 0.5 | N/A |
| Cell-based | 10.2 | 2.1 |
Q. What strategies optimize the compound’s antibacterial activity against resistant strains?
- Structural Modifications :
- Replace the methoxyphenyl group with electron-withdrawing substituents (e.g., Cl, CF₃) to enhance target binding .
- Modify the sulfanyl linker to improve solubility (e.g., PEG-based spacers) .
- Synergistic Studies :
- Combine with β-lactamase inhibitors (e.g., clavulanic acid) to counteract enzymatic degradation .
- Computational Modeling :
- Perform molecular docking (e.g., AutoDock Vina) to predict binding to acps-pptase’s active site .
Q. How can stability under physiological conditions be evaluated?
- Degradation Studies :
- Metabolite Identification :
| Condition | Half-life (h) | Major Degradants |
|---|---|---|
| pH 1.2 | 2.5 | 3-Nitrobenzoic acid |
| pH 7.4 | 12.8 | Thiadiazole-triazole fragment |
Mechanistic & Analytical Challenges
Q. What methods elucidate the compound’s mechanism of action?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified acps-pptase .
- X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., PDB ID deposition) .
- Transcriptomic Profiling : Perform RNA-seq on treated bacteria to identify dysregulated pathways (e.g., fatty acid biosynthesis) .
Q. How are structure-activity relationships (SAR) systematically explored?
- Library Synthesis : Prepare analogs with variations in:
- Nitrobenzamide moiety : Replace -NO₂ with -CN or -SO₂NH₂ .
- Thiadiazole substituents : Test methyl vs. ethyl groups at the 5-position .
- Biological Testing :
- Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Calculate therapeutic indices (CC₅₀/IC₅₀) using mammalian cell cytotoxicity assays (e.g., HepG2 cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
